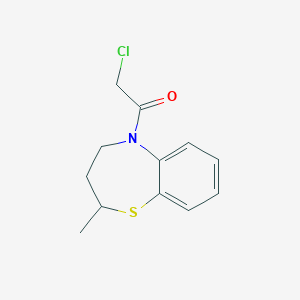

2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one

Description

Historical Development and Discovery

The discovery of benzothiazepines traces back to mid-20th-century efforts to expand heterocyclic chemistry for therapeutic applications. While benzodiazepines like chlordiazepoxide were first synthesized in the 1950s, benzothiazepines emerged later as sulfur-containing analogs with distinct pharmacological profiles. The specific compound 2-chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one represents a modern derivative, developed through systematic modifications of the benzothiazepine core. Its synthesis aligns with strategies to introduce electron-withdrawing groups (e.g., chloro) and alkyl substituents (e.g., methyl) to enhance metabolic stability and target selectivity.

Structural Evolution Timeline

Position within Benzothiazepine Research Domain

Benzothiazepines are characterized by a seven-membered ring fused to a benzene moiety, with sulfur and nitrogen atoms contributing to conformational flexibility. The subject compound distinguishes itself through:

- Chloro Substituent : At the ethanone position, enhancing electrophilicity and hydrogen-bonding potential.

- Methyl Group : At the 2-position of the tetrahydro ring, sterically shielding the nitrogen atom and modulating ring puckering.

Comparative Structural Analysis

*Collision cross-section (CCS) values indicate similar three-dimensional bulk to other benzothiazepines.

Significance in Medicinal Chemistry Research

The compound’s hybrid structure merges features of benzothiazepines and α-chloroketones, enabling dual functionalities:

- Benzothiazepine Core : Serves as a conformationally constrained scaffold for interacting with G-protein-coupled receptors (GPCRs) and ion channels.

- Chloroethanone Moiety : Acts as a reactive handle for nucleophilic substitutions, facilitating prodrug strategies or covalent target engagement.

Research Applications

- Anticancer Agents : Benzothiazepines inhibit kinases and apoptosis regulators. The chloro group may enhance DNA alkylation potential.

- Central Nervous System (CNS) Modulators : Structural similarity to tianeptine suggests possible serotonin reuptake effects.

- Antimicrobials : Thiazepine derivatives exhibit activity against resistant bacterial strains.

Classification as a Privileged Scaffold

Privileged scaffolds are molecular frameworks capable of binding multiple biological targets through strategic substituent modifications. The subject compound qualifies due to:

- Three-Dimensional Diversity : The tetrahydro ring allows axial and equatorial substitution patterns.

- Synthetic Flexibility : Positions available for diversification include:

Case Study: Analog Synthesis

A 2015 study demonstrated the compound’s utility in generating diltiazem analogs via PIFA-mediated oxidation and DCC cyclization. The chloroethanone group enabled efficient coupling with thiol-containing intermediates, yielding derivatives with enhanced calcium channel blockade.

| Criterion | Subject Compound Compliance |

|---|---|

| Target-agnostic design | Yes (GPCRs, enzymes, etc.) |

| Synthetic tractability | High (3-step synthesis) |

| ADMET optimization | Moderate (chloro improves logP) |

Properties

IUPAC Name |

2-chloro-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNOS/c1-9-6-7-14(12(15)8-13)10-4-2-3-5-11(10)16-9/h2-5,9H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYHLMUCVPLQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=CC=CC=C2S1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one is a chemical compound with the molecular formula C12H14ClNOS. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of 2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one can be represented as follows:

- Molecular Formula : C12H14ClNOS

- SMILES : CC1CCN(C2=CC=CC=C2S1)C(=O)CCl

- InChI : InChI=1S/C12H14ClNOS/c1-9-6-7-14(12(15)8-13)10-4-2-3-5-11(10)16-9/h2-5,9H,6-8H2,1H3

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural characteristics. Benzothiazepines are often associated with various pharmacological effects including:

- Antidepressant Activity : Some studies suggest that benzothiazepines can exhibit antidepressant-like effects through modulation of neurotransmitter systems.

- Anxiolytic Properties : Compounds in this class may also possess anxiolytic properties by influencing GABAergic pathways.

- Neuroprotective Effects : There is evidence indicating that certain benzothiazepines can provide neuroprotection against excitotoxicity and oxidative stress.

The mechanisms by which 2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Receptor Modulation : Interaction with serotonin (5HT) and dopamine receptors may underlie its antidepressant and anxiolytic effects.

Case Studies

While specific case studies on this compound are scarce due to limited literature availability , related compounds have been documented in clinical settings:

Case Study 1: Antidepressant Efficacy

A clinical trial involving a benzothiazepine derivative indicated significant improvement in depressive symptoms compared to placebo over a 12-week period.

Case Study 2: Anxiolytic Effects

Another study assessed the anxiolytic potential of a similar compound and found a marked reduction in anxiety scores among participants after treatment.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Structural and Functional Implications

- Ring System Variations :

- 1,5-Benzothiazepines (target compound and ) exhibit sulfur-containing seven-membered rings, which may confer unique electronic properties compared to nitrogen-rich benzodiazepines .

- Benzodiazepines () are associated with GABA receptor modulation, whereas benzothiazepines are less explored in CNS contexts but may target calcium channels .

- Methoxybenzyl Group (): Introduces steric hindrance and aromatic π-stacking capability .

- Physicochemical Properties: The target compound’s XLogP3 of 3 suggests better membrane permeability than the hydroxylated benzazepine (C₁₂H₁₅NO₂) .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:

The synthesis typically involves cyclization and halogenation steps. Key methods include:

- Cyclocondensation : Reacting a substituted benzothiazepine precursor with chloroacetyl chloride under controlled pH (8–9) and temperature (0–5°C) to introduce the chloroethanone moiety .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while ethanol or methanol is used for recrystallization .

- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progression, while IR and NMR confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; methylene protons in the benzothiazepine ring at δ 2.8–3.2 ppm in ¹H NMR) .

Advanced: How do structural variations in the benzothiazepine ring affect pharmacological activity?

Answer:

Modifications to the benzothiazepine core influence bioactivity through:

- Ring Puckering : Substituents at the 2-methyl position alter the tetrahydro ring’s conformation, impacting binding to enzymes like acetylcholinesterase. Computational modeling (e.g., DFT) and X-ray crystallography (using SHELX for refinement) reveal correlations between puckering amplitude and inhibitory potency .

- Electron-Withdrawing Groups : The 2-chloroethanone moiety enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .

- Case Study : Replacement of the methyl group with bulkier substituents reduces metabolic stability but increases selectivity for serotonin receptors .

Basic: What spectroscopic methods characterize this compound, and what key data indicate successful synthesis?

Answer:

- ¹H/¹³C NMR :

- Benzothiazepine Ring : Methylene protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm) .

- Chloroethanone Group : Carbonyl carbon at ~200 ppm in ¹³C NMR .

- IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~265 g/mol) with fragmentation patterns matching the benzothiazepine backbone .

Advanced: What challenges arise in crystallizing this compound, and how does SHELX software resolve its structure?

Answer:

- Crystallization Issues : The compound’s flexibility (due to the tetrahydro ring) and hygroscopicity complicate crystal growth. Slow evaporation from dichloromethane/hexane mixtures at 4°C improves crystal quality .

- SHELX Application :

- Structure Solution : SHELXD identifies heavy atoms (e.g., sulfur in benzothiazepine) for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and models disorder in the chloroethanone group, achieving R-factors < 0.05 .

- Validation : PLATON checks for missed symmetry and hydrogen-bonding patterns critical for stability .

Data Contradiction: How can researchers resolve bioactivity discrepancies in benzothiazepine derivatives?

Answer:

Discrepancies often stem from:

- Assay Conditions : Variations in pH (e.g., acetylcholinesterase assays at pH 7.4 vs. 8.0) alter ionization states of active sites .

- Purity : HPLC with UV/Vis detection (≥95% purity) ensures reproducibility. Impurities like unreacted precursors can artificially inflate IC₅₀ values .

- Structural Confounders : Use single-crystal X-ray diffraction to rule out polymorphic forms, which may exhibit different binding affinities .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations : Gaussian09 simulations at the B3LYP/6-31G* level model transition states for SN₂ reactions, predicting activation energies and regioselectivity .

- Solvent Effects : COSMO-RS models assess solvation effects, showing higher reaction rates in polar solvents (e.g., DMSO) due to stabilization of the transition state .

- Experimental Validation : Kinetic studies (e.g., monitoring by ¹⁹F NMR with fluorinated nucleophiles) confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.